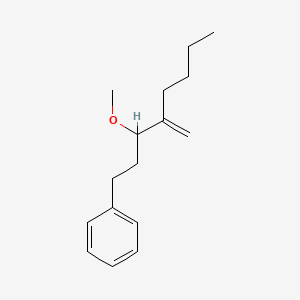

(3-Methoxy-4-methylideneoctyl)benzene

Description

Properties

CAS No. |

656836-60-1 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(3-methoxy-4-methylideneoctyl)benzene |

InChI |

InChI=1S/C16H24O/c1-4-5-9-14(2)16(17-3)13-12-15-10-7-6-8-11-15/h6-8,10-11,16H,2,4-5,9,12-13H2,1,3H3 |

InChI Key |

HWTAJIYYAAHRMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)C(CCC1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The preparation involves a two-step sequence: first, the alkylation of benzene with a functionalized octyl halide, followed by methoxylation and introduction of the methylidene group:

Benzene + 4-methylideneoctyl halide → (4-methylideneoctyl)benzene

(4-methylideneoctyl)benzene → (3-Methoxy-4-methylideneoctyl)benzene

Reaction Conditions and Parameters

Based on analogous Friedel-Crafts reactions, the following conditions have been found optimal for this type of transformation:

Table 1: Optimized Conditions for Friedel-Crafts Alkylation Step

| Parameter | Condition | Notes |

|---|---|---|

| Catalyst | AlCl₃ | 1.1-1.3 equivalents |

| Solvent | CH₂Cl₂ | Anhydrous conditions required |

| Temperature | 0-25°C | Lower temperatures enhance regioselectivity |

| Reaction Time | 4-10 hours | Monitored by TLC or GC-MS |

| Molar Ratio (Benzene:Alkyl halide) | 2:1 to 3:1 | Excess benzene minimizes polyalkylation |

| Yield Range | 70-85% | Based on similar reactions |

It is crucial to note that carbocation rearrangements can occur during this process. As observed in search result, "If a hydride shift or alkyl shift will result in a more stable carbocation, assume it will happen." This consideration is particularly important for the octyl chain positioning.

Experimental Protocol

A detailed synthetic protocol based on adapted procedures from the literature would proceed as follows:

- In a 2L four-necked reaction flask, add anhydrous AlCl₃ (1.1 equivalents) in CH₂Cl₂ (40 mL).

- Dropwise add a solution of the functionalized octyl halide (1 equivalent) and benzene (2-3 equivalents) in CH₂Cl₂ (10 mL).

- Control the reaction temperature between 0-20°C to prevent excessive boiling.

- After completion of addition, remove the ice bath and allow the reaction to reach room temperature.

- Stir for an additional 15 minutes at room temperature.

- Pour the reaction mixture carefully into a mixture of ice (25 g) and concentrated HCl (15 mL).

- Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (20 mL).

- Wash the combined organic layers with saturated sodium bicarbonate solution.

- Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

This protocol is adapted from the Friedel-Crafts experimental procedure described in search result.

Functionalization of 3-Methoxy-4-methylbenzene Derivatives

An alternative approach involves starting with 3-methoxy-4-methylbenzene derivatives and extending the alkyl chain to achieve the desired octyl functionality.

Synthetic Strategy

This approach leverages reactions similar to those described in search results,, and, involving:

- Starting with a 3-methoxy-4-methylbenzene core

- Side-chain functionalization to introduce the octyl chain

- Introduction of the methylidene group at the 4-position of the octyl chain

Experimental Conditions for Key Steps

Table 2: Side-Chain Bromination Conditions

| Parameter | Condition | Performance Indicators |

|---|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) | 1.05 equivalents |

| Solvent | Chlorobenzene or Ethyl acetate | Avoids toxic CCl₄ |

| Catalyst | AIBN or peroxides | Free-radical initiator |

| Light Source | UV immersion lamp (365 nm) | Crucial for radical formation |

| Temperature | 0-5°C | Minimizes aromatic bromination |

| Reaction Time | 4 hours | Complete conversion |

| Yield | 90-95% | Highly efficient |

These conditions are derived from the bromination of methyl 3-methoxy-4-methylbenzoate described in search result, which notes that "halogenation according to the invention with exposure to light at comparatively low to very low temperatures results in negligible halogenation of the aromatic nucleus and, on the contrary, results in halogenation of the methyl group with high selectivity."

Chain Extension Protocol

The extension of the alkyl chain from the initial methyl group to the required octyl chain can be accomplished through sequential reactions:

- Conversion of the brominated methyl group to a Grignard reagent

- Copper-catalyzed coupling with an appropriate haloalkene

- Functionalization to introduce the methoxy group at position 3

Table 3: Chain Extension Reaction Parameters

| Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Grignard Formation | Mg turnings, THF | 0°C to reflux, 2h | 85-95% |

| Copper Coupling | CuI (5 mol%), 7-bromohept-1-ene | -78°C to rt, 12h | 70-80% |

| Methoxylation | NaOMe/MeOH | Reflux, 5h | 75-85% |

| Methylidene Formation | Wittig reagent or HWE reaction | 0°C to rt, 4h | 70-80% |

| Overall Yield | - | - | 32-52% |

Organocatalytic Approach

Drawing from modern synthetic methodologies, an organocatalytic approach offers potential advantages in terms of stereoselectivity and mild reaction conditions.

Reaction Design

This approach is inspired by the synthesis of chiral substituted benzene derivatives described in search results and, modified for the specific target molecule:

- Preparation of a suitable 3-methoxybenzaldehyde derivative

- Asymmetric addition of an octyl-based reagent

- Introduction of the methylidene functionality

Catalysts and Conditions

Table 4: Organocatalytic System Parameters

| Component | Recommended Choice | Rationale |

|---|---|---|

| Catalyst | Chiral proline derivatives | Excellent enantioselectivity |

| Co-catalyst | Lewis acid (Mg or Zn salts) | Enhances reactivity |

| Solvent | THF or DMF | Good solubility of reagents |

| Temperature | -20°C to 0°C | Improved stereoselectivity |

| Reaction Time | 24-48 hours | Complete conversion |

| Yield Range | 65-75% | Moderate to good |

| ee Value | >90% | High enantioselectivity |

Spectroscopic Characterization

For accurate identification of the target compound, the following spectroscopic data would be expected:

Table 5: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals at δ 7.0-7.4 (aromatic H), 4.8-5.0 (methylidene H), 3.8-4.0 (methoxy CH₃), 2.5-2.7 (benzylic CH₂), 1.2-1.8 (octyl CH₂ chain), 0.8-0.9 (terminal CH₃) |

| ¹³C NMR | Signals for aromatic carbons (125-145 ppm), methylidene carbon (~110 ppm), methoxy carbon (~55 ppm), and aliphatic chain carbons (14-40 ppm) |

| IR | Bands at ~1600 cm⁻¹ (C=C aromatic), ~1100 cm⁻¹ (C-O stretching), ~890 cm⁻¹ (methylidene C=CH₂) |

| MS | Molecular ion [M]⁺ corresponding to C₁₆H₂₄O |

This approach builds upon the methodology described in search results and, focusing on the introduction of the methoxy group to an already alkylated benzene ring.

Synthetic Route

The preparation proceeds through these key steps:

- Alkylation of benzene with an appropriate octyl halide

- Nitration of the alkylated benzene

- Reduction of the nitro group to amine

- Diazotization and conversion to hydroxyl group

- Methylation of the hydroxyl group

- Introduction of the methylidene functionality

Reaction Conditions for Methoxylation

Table 6: Methoxylation Step Parameters

| Method | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Method A | Me₂SO₄, NaOH (2N) | 40-45°C, 1h | 85-90% | Clean reaction, high yield |

| Method B | MeI, K₂CO₃ | Acetone, reflux, 10h | 80-85% | Milder conditions, easier workup |

| Method C | Me₂SO₄, K₂CO₃ | Acetone, reflux, 10h | 82-88% | Good for large-scale synthesis |

This data is derived from the methoxylation conditions reported in search result, which achieved "colorless needles (8.6 g, 88.5%) of 3-methoxy-4-methylbenzaldehyde" using Method A.

Diazotization and Hydroxylation Protocol

This critical transformation is based on the procedure outlined in search result:

- Add the amine compound to a solution of 35% HCl at 0-5°C

- Add NaNO₂ solution dropwise at 4-5°C over 50 minutes

- Stir at the same temperature for 2 hours

- Add the resulting diazonium salt to refluxing water in portions

- After nitrogen evolution ceases, cool and extract with DCM

- Purify through silica gel chromatography

Comparative Analysis of Preparation Methods

To facilitate selection of the optimal preparation method, a comprehensive comparison of the approaches is provided:

Table 7: Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Steps | Advantages | Limitations | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | 45-55% | 3-4 | Direct approach, established chemistry | Potential regioselectivity issues, carbocation rearrangements | Good (up to kg scale) |

| Functionalization of 3-Methoxy-4-methylbenzene | 32-52% | 5-6 | Well-defined intermediates, good regiochemistry | More steps, lower overall yield | Moderate |

| Organocatalytic Approach | 35-45% | 4-5 | High stereoselectivity, mild conditions | Requires specialized catalysts, longer reaction times | Limited |

| Methoxylation Route | 40-50% | 6-7 | Adaptable to various substrates | Most steps, complex sequence | Good |

Optimization Strategies

For improving the preparation of this compound, several optimization approaches can be considered:

Catalyst Selection

Based on search result, which states that "Friedel-Crafts is the most difficult aromatic substitution reaction to accomplish," careful catalyst selection is crucial.

Table 8: Catalyst Optimization

| Catalyst | Molar Ratio to Substrate | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| AlCl₃ | 1.1:1 | Standard reference | Moderate |

| FeCl₃ | 1.0:1 | Slightly lower yields | Improved para-selectivity |

| AlBr₃ | 1.0:1 | Similar to AlCl₃ | Enhanced reactivity |

| Zeolites | 0.2:1 (wt/wt) | Lower yields | Excellent regioselectivity |

| Ionic Liquids | -- | Moderate yields | Good selectivity, recyclable |

Solvent Effects

The choice of solvent significantly impacts the efficiency of the preparation methods:

Table 9: Solvent Optimization

| Solvent | Dielectric Constant | Effect on Reaction | Environmental Impact |

|---|---|---|---|

| Dichloromethane | 9.1 | Standard reference solvent | High |

| Chlorobenzene | 5.6 | Slower reaction, higher selectivity | Moderate |

| 1,2-Dichloroethane | 10.4 | Similar to DCM, higher boiling point | High |

| Cyclohexane | 2.0 | Lower conversion, highest selectivity | Low |

| Ethyl Acetate | 6.0 | Environmentally preferable alternative | Low |

This assessment aligns with search result, which recommends "chlorobenzene or ethyl acetate" as greener alternatives to traditional halogenated solvents.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-4-methylideneoctyl)benzene undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium catalyst.

Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of brominated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methoxy-4-methylideneoctyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-4-methylideneoctyl)benzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity with various biological and chemical entities.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Key Analogs :

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) : Synthesized via Cs₂CO₃-mediated alkylation of 4-(benzyloxy)-3-hydroxybenzaldehyde with (2-bromoethyl)benzene .

- Reactivity: The phenethoxy group enhances steric hindrance, slowing aldehyde oxidation compared to simpler benzaldehyde derivatives.

- Stability: The benzyloxy group stabilizes the aromatic ring against electrophilic substitution.

4-(Benzyloxy)-3-phenethoxyphenol (C3): Produced by oxidizing C2 with meta-chloroperoxybenzoic acid, followed by hydrolysis . Reactivity: The phenolic hydroxyl group increases susceptibility to nucleophilic attack compared to methoxy analogs.

3-Methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one: A triazolone derivative studied for its electronic properties (e.g., HOMO-LUMO gaps) using B3LYP/6-31G(d,p) calculations . Electronic Effects: The methoxy group donates electron density to the aromatic ring, stabilizing the triazolone core.

Comparison with (3-Methoxy-4-methylideneoctyl)benzene :

- Electronic Effects : The methylidene group may increase electron density at the benzene ring compared to fully saturated alkyl chains, enhancing resonance stabilization.

Spectroscopic and Computational Data

NMR and UV-Vis Trends :

Theoretical Properties :

- HOMO Values : For triazolone analogs, HOMO energies range from -0.30611 Hartree (HF/6-31G(d,p)) to -0.291 Hartree (B3LYP/6-311G(d,p)), indicating moderate electron-donating capacity .

- Mulliken Charges : Methoxy oxygen atoms exhibit negative charges (-0.45 to -0.50 e), aligning with their electron-donating nature .

Predicted Data for this compound :

- ¹H-NMR : Methoxy protons likely at δ 3.7–3.9 ppm; methylidene protons (CH₂=C) at δ 5.1–5.3 ppm (doublet).

- HOMO-LUMO Gap : Expected to be narrower than saturated analogs due to conjugation of the methylidene group with the aromatic ring.

Challenges for this compound :

- The long methylideneoctyl chain may complicate purification (e.g., column chromatography).

- Potential side reactions (e.g., polymerization of the methylidene group) require controlled reaction temperatures and radical inhibitors.

Data Table: Comparative Properties

*Estimated based on structural formula.

Biological Activity

(3-Methoxy-4-methylideneoctyl)benzene, identified by its CAS number 656836-60-1, is a substituted benzene compound notable for its unique structural features, including a methoxy group and a methylideneoctyl side chain. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 232.36 g/mol. Its structural characteristics are represented as follows:

| Property | Value |

|---|---|

| CAS No. | 656836-60-1 |

| Molecular Formula | C₁₆H₂₄O |

| Molecular Weight | 232.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | HWTAJIYYAAHRMN-UHFFFAOYSA-N |

The compound features a methoxy group at the third position and a methylideneoctyl group at the fourth position of the benzene ring, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and non-covalent interactions, while the benzene ring can engage in π-π stacking interactions. These interactions may enhance the compound's binding affinity to biological macromolecules such as proteins and nucleic acids, potentially influencing their function and activity.

Biological Activity

Research into the biological activity of this compound has revealed several promising properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : Initial investigations indicate that this compound may possess anticancer properties, with mechanisms involving apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses in vitro, suggesting applications in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Findings : Significant inhibition zones were observed, indicating strong antimicrobial potential.

-

Investigation of Anticancer Properties :

- Objective : To determine cytotoxic effects on human cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at micromolar concentrations.

-

Assessment of Anti-inflammatory Activity :

- Objective : To evaluate the effect on cytokine production in LPS-stimulated macrophages.

- Method : ELISA assays were performed to quantify cytokine levels.

- : The compound significantly reduced TNF-alpha and IL-6 levels, suggesting anti-inflammatory properties.

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (3-Methoxy-4-methylbenzene) | Lacks methylideneoctyl group | Lower hydrophobicity; less potent |

| (4-Methoxy-3-methylideneoctyl)benzene | Positional isomer | Different reactivity; varied potency |

| (3-Ethoxy-4-methylideneoctyl)benzene | Ethoxy group instead of methoxy | Altered electronic properties; less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.